molecular formula C10H11N3O3 B1488721 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091588-95-1

6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1488721
CAS No.: 2091588-95-1
M. Wt: 221.21 g/mol
InChI Key: ACASVFVJWPEJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol. This compound belongs to the pyrazolopyrazine family and is characterized by its unique structure, which includes a pyrazole ring fused to another pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as ethyl acetoacetate and hydrazine, followed by subsequent modifications to introduce the methoxy and carboxylic acid groups. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a precursor for the synthesis of pharmaceuticals or as a bioactive molecule in drug discovery.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

  • 6-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid

  • 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Uniqueness: 6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific structural features, such as the presence of an ethyl group and a methoxy group. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-6-5-13-8(9(11-6)16-2)4-7(12-13)10(14)15/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACASVFVJWPEJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C(=CC(=N2)C(=O)O)C(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 4
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 5
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 6
6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.